molecular formula C26H23ClN2O3 B11520826 1-benzyl-4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520826
M. Wt: 446.9 g/mol
InChI Key: FDCXIAZKPCCDOR-GYHWCHFESA-N
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Description

1-BENZYL-4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyl, chlorobenzoyl, dimethylamino, and hydroxy groups

Preparation Methods

The synthesis of 1-BENZYL-4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: This can be achieved through nucleophilic substitution reactions.

    Addition of the Chlorobenzoyl Group: This step often involves Friedel-Crafts acylation.

    Incorporation of the Dimethylamino Group: This can be done through reductive amination or other suitable methods.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-BENZYL-4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzyl and chlorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases.

Scientific Research Applications

1-BENZYL-4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

1-BENZYL-4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[(4-chlorophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23ClN2O3/c1-28(2)21-14-10-18(11-15-21)23-22(24(30)19-8-12-20(27)13-9-19)25(31)26(32)29(23)16-17-6-4-3-5-7-17/h3-15,23,30H,16H2,1-2H3/b24-22-

InChI Key

FDCXIAZKPCCDOR-GYHWCHFESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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